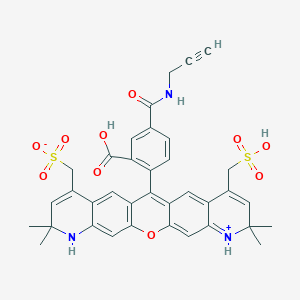
APDye 568 Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 568 Alkyne: is a bright, orange-fluorescent alkyne-activated probe. It is spectrally similar to Alexa Fluor 568 and CF 568, with absorption and emission maxima at 578 nm and 602 nm, respectively . This compound is routinely used for imaging azide-containing biomolecules via click chemistry reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of alkynes typically involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases like sodium amide in ammonia (NaNH₂/NH₃) .
Industrial Production Methods: Industrial production of APDye 568 Alkyne involves large-scale organic synthesis techniques, ensuring high purity and yield. The process includes rigorous purification steps such as chromatography to achieve a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions: APDye 568 Alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage between the alkyne and azide groups.
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing biomolecules.
Conditions: The reaction is typically carried out in aqueous solvents like water or DMSO at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent conjugate, which is highly stable and suitable for imaging applications .
Applications De Recherche Scientifique
Chemistry: APDye 568 Alkyne is used in various chemical labeling and detection techniques, including fluorescence microscopy and flow cytometry .
Biology: In biological research, it is employed for labeling and imaging biomolecules such as proteins, nucleic acids, and lipids. This allows for the visualization of cellular processes and structures .
Medicine: In medical research, this compound is used for tracking drug delivery, studying disease mechanisms, and developing diagnostic assays .
Industry: Industrially, it is utilized in the development of fluorescent probes and sensors for environmental monitoring and quality control .
Mécanisme D'action
Mechanism: APDye 568 Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group reacts with azide groups to form a stable triazole linkage .
Molecular Targets and Pathways: The primary molecular targets are azide-containing biomolecules. The reaction pathway involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole product .
Comparaison Avec Des Composés Similaires
Alexa Fluor 568: Similar spectral properties and applications.
CF 568: Another spectrally similar dye with comparable uses.
AF568 Azide: Used for similar click chemistry applications.
Uniqueness: APDye 568 Alkyne stands out due to its high purity (≥95%) and stability, making it highly reliable for various scientific applications .
Propriétés
Formule moléculaire |
C36H33N3O10S2 |
|---|---|
Poids moléculaire |
731.8 g/mol |
Nom IUPAC |
[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C36H33N3O10S2/c1-6-9-37-33(40)19-7-8-22(25(10-19)34(41)42)32-26-11-23-20(17-50(43,44)45)15-35(2,3)38-28(23)13-30(26)49-31-14-29-24(12-27(31)32)21(18-51(46,47)48)16-36(4,5)39-29/h1,7-8,10-16,38H,9,17-18H2,2-5H3,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48) |
Clé InChI |
WRNRQJLDEGQQLC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


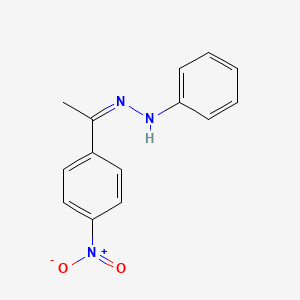
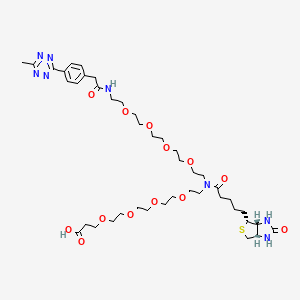
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)

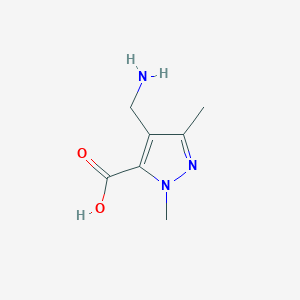
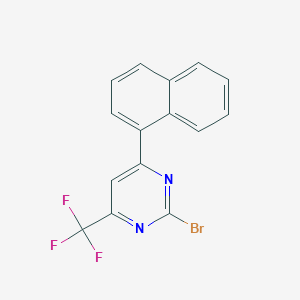
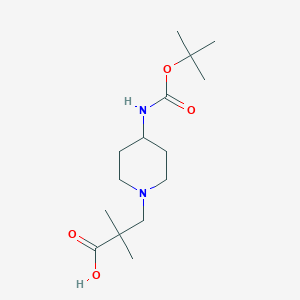
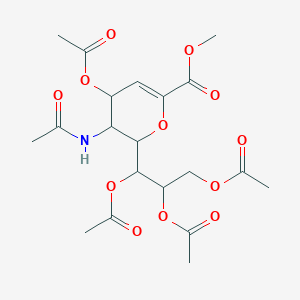
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
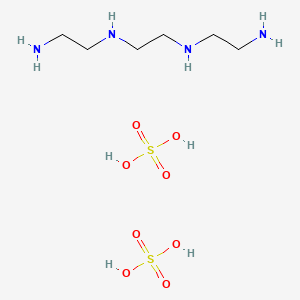
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)

